![molecular formula C18H13N3O2S2 B12928113 2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline CAS No. 52979-00-7](/img/structure/B12928113.png)
2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group, a naphthalen-2-ylsulfonyl group, and a thione group attached to the quinazoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the naphthalen-2-ylsulfonyl group and the thione group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group and the naphthalen-2-ylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Comparación Con Compuestos Similares
- 2-Amino-6-(phenylsulfonyl)quinazoline-4(1H)-thione
- 2-Amino-6-(benzylsulfonyl)quinazoline-4(1H)-thione
- 2-Amino-6-(methylsulfonyl)quinazoline-4(1H)-thione
Comparison: Compared to its analogs, 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione is unique due to the presence of the naphthalen-2-ylsulfonyl group, which imparts distinct steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
52979-00-7 |
|---|---|
Fórmula molecular |
C18H13N3O2S2 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-amino-6-naphthalen-2-ylsulfonyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C18H13N3O2S2/c19-18-20-16-8-7-14(10-15(16)17(24)21-18)25(22,23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,24) |
Clave InChI |
VIMUUMAJCABKSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)NC(=NC4=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
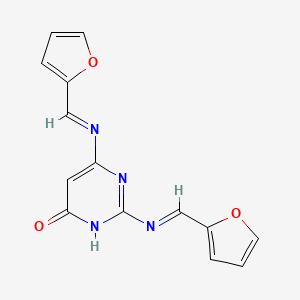
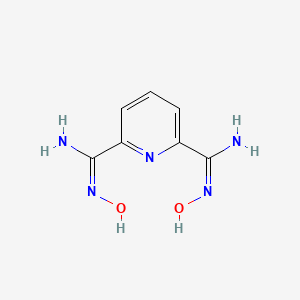
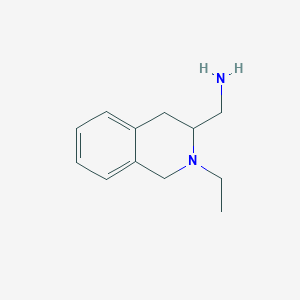
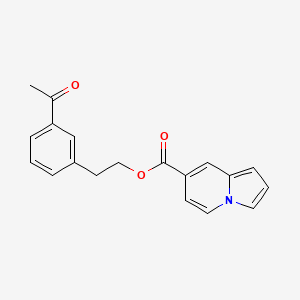
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
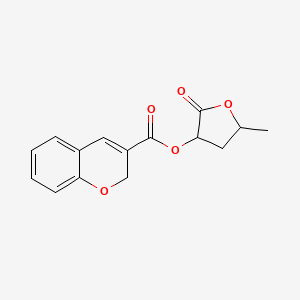
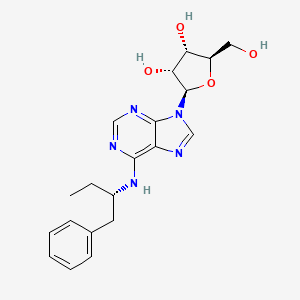

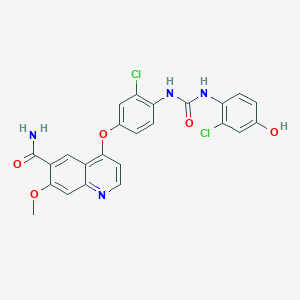
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
